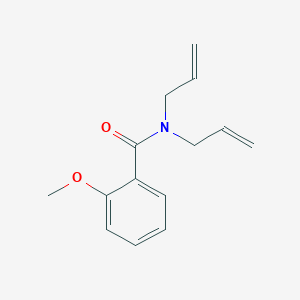![molecular formula C15H18F3NO4S B261815 Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TFP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 375.4 g/mol.
Mecanismo De Acción
The mechanism of action of Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate is not fully understood. However, it is believed that Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate acts as a nucleophile, reacting with electrophilic species to form covalent adducts. Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate has been shown to react with a variety of electrophilic species, including aldehydes, ketones, and imines.
Biochemical and Physiological Effects:
Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of several enzymes, including acetylcholinesterase, carbonic anhydrase, and proteases. Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate has also been shown to have antifungal and antibacterial activity. In addition, Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate has been investigated for its potential use as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate in lab experiments is its high yield of synthesis. Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate is also relatively stable and can be stored for long periods of time without degradation. However, Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate can be difficult to handle due to its sensitivity to moisture and air. In addition, Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate can be expensive and may not be readily available in some labs.
Direcciones Futuras
There are several future directions for research on Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate. One area of interest is the development of new methods for the synthesis of Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate and related compounds. Another area of interest is the investigation of Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate as a potential inhibitor of other enzymes and as a ligand for metal complexes. Finally, Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate could be investigated for its potential use in drug discovery and development.
Métodos De Síntesis
Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate can be synthesized using a variety of methods, including the reaction of piperidine with 3-(trifluoromethyl)benzenesulfonyl chloride and ethyl chloroformate. This reaction produces Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate as a white crystalline powder with a yield of 70-80%. Other methods of synthesis have also been reported in the literature.
Aplicaciones Científicas De Investigación
Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate has been extensively studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including peptides and heterocycles. Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate has also been used as a protecting group in organic synthesis. In addition, Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate has been investigated as a potential inhibitor of enzymes and as a ligand for metal complexes.
Propiedades
Nombre del producto |
Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate |
|---|---|
Fórmula molecular |
C15H18F3NO4S |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
ethyl 1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-3-carboxylate |
InChI |
InChI=1S/C15H18F3NO4S/c1-2-23-14(20)11-5-4-8-19(10-11)24(21,22)13-7-3-6-12(9-13)15(16,17)18/h3,6-7,9,11H,2,4-5,8,10H2,1H3 |
Clave InChI |
OALDXPHCUCRHNB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
SMILES canónico |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B261736.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B261737.png)
![N-{2-[(2-fluoroanilino)carbonyl]-4-iodophenyl}-2-furamide](/img/structure/B261738.png)
![N-[2-(azepan-1-ylcarbonyl)-4-chlorophenyl]-4-methoxybenzamide](/img/structure/B261740.png)
![5-[(2-bromobenzoyl)amino]-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261743.png)
![5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261744.png)






![N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B261786.png)
